CAS number 137590-28-4 Ethyl Chroman-2-carboxylate details
CAS number 137590-28-4 Ethyl Chroman-2-carboxylate details
This technical guide provides an in-depth analysis of (R)-Ethyl Chroman-2-carboxylate (CAS 137590-28-4), a critical chiral building block in medicinal chemistry.
CAS 137590-28-4 | Chiral Scaffold & Synthetic Intermediate
Executive Summary
(R)-Ethyl Chroman-2-carboxylate is the ethyl ester of the (R)-enantiomer of chroman-2-carboxylic acid. It represents a "privileged scaffold" in drug discovery, serving as the saturated core for numerous bioactive molecules, including antihypertensives (e.g., Nebivolol analogues), antioxidants (Vitamin E/Tocopherol derivatives), and selective enzyme inhibitors.
Unlike its unsaturated counterpart (chromone), the chroman ring system possesses a defined stereocenter at the C2 position. The (R)-configuration is chemically significant for structure-activity relationship (SAR) studies, where enantiomeric purity often dictates biological efficacy and metabolic stability.
Physicochemical Characterization
This compound is typically isolated as a viscous oil or low-melting solid. Its lipophilicity (ethyl ester) allows for facile transport across membranes during biological assays before hydrolysis to the active acid.
| Property | Specification |
| Chemical Name | Ethyl (2R)-3,4-dihydro-2H-1-benzopyran-2-carboxylate |
| CAS Number | 137590-28-4 |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Stereochemistry | (R)-Enantiomer |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM; Insoluble in water |
| Key Identifier | Chiral center at C2 position (dihydro-pyran ring) |
Synthetic Pathways & Manufacturing
The synthesis of CAS 137590-28-4 requires establishing the chiral center at C2. Two primary industrial strategies are employed: Asymmetric Hydrogenation of the chromone precursor and Optical Resolution of the racemic chroman.
Strategy A: Asymmetric Hydrogenation (Catalytic)
This is the most atom-economical route. It involves the reduction of the achiral Ethyl 4-oxo-4H-chromene-2-carboxylate using a chiral transition metal catalyst.
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Precursor Formation: Condensation of 2-hydroxyacetophenone with diethyl oxalate (Claisen condensation) followed by acid-catalyzed cyclization yields the chromone ester.
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Asymmetric Reduction: The chromone is hydrogenated. Note that standard Pd/C hydrogenation yields a racemate. To obtain the (R)-isomer specifically, a Ruthenium-BINAP or Rhodium-DuPhos complex is utilized under high-pressure H₂.
Strategy B: Classical Resolution (Racemic Synthesis)
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Racemic Synthesis: Catalytic hydrogenation (Pd/C, 50 psi H₂) of the chromone ester yields (±)-Ethyl chroman-2-carboxylate.
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Enzymatic Resolution: Lipase-catalyzed hydrolysis (e.g., Candida antarctica Lipase B) selectively hydrolyzes the (S)-ester to the acid, leaving the desired (R)-Ethyl chroman-2-carboxylate intact in the organic phase.
Visualization: Synthetic Workflow
Figure 1: Synthetic workflow distinguishing the resolution pathway to isolate the specific (R)-enantiomer.
Medicinal Chemistry Applications
The (R)-chroman-2-carboxylate scaffold is a pharmacophore equivalent to the "Trolox" and "Tocopherol" (Vitamin E) core, minus the methylation pattern.
Nebivolol & Antihypertensive Research
While the drug Nebivolol typically utilizes a fluorinated chroman, the unsubstituted (R)-ethyl chroman-2-carboxylate serves as a model substrate for optimizing the Friedel-Crafts acylation steps used to construct the dimeric structure of third-generation beta-blockers. The ester group allows for controlled Grignard additions to build the ethanolamine side chain.
Antioxidant Design (Trolox Analogues)
The chroman-2-carboxylic acid core is essential for antioxidant activity. The ethyl ester acts as a prodrug form, increasing lipophilicity to penetrate the blood-brain barrier (BBB). Once inside the CNS, intracellular esterases hydrolyze it to the active acid, which scavenges Reactive Oxygen Species (ROS).
Chiral Auxiliaries
The rigid bicyclic structure of the (R)-chroman moiety makes this ester a valuable chiral auxiliary in asymmetric synthesis, capable of inducing stereoselectivity in reactions occurring at the ester carbonyl group.
Experimental Protocols
Note: All protocols must be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.
Protocol A: Synthesis of the Chromone Precursor
Objective: Prepare Ethyl 4-oxo-4H-chromene-2-carboxylate from 2-hydroxyacetophenone.
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Reagents: Sodium ethoxide (EtONa, 2.0 eq), Diethyl oxalate (1.2 eq), 2-Hydroxyacetophenone (1.0 eq), Ethanol (anhydrous).
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Procedure:
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Dissolve EtONa in absolute ethanol under N₂ atmosphere.
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Add 2-hydroxyacetophenone dropwise at 0°C. Stir for 15 min.
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Add diethyl oxalate dropwise. The solution will turn dark yellow/orange.
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Reflux the mixture for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
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Cyclization: Cool to room temperature. Add HCl (conc.) dropwise until acidic (pH ~2) and reflux for 1 hour to effect cyclization.
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Workup: Pour into ice water. Filter the precipitate (yellow solid). Recrystallize from ethanol.
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Validation: ¹H NMR (CDCl₃) should show a singlet at ~δ 7.1 ppm (C3-H of chromone).
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Protocol B: Hydrogenation to (±)-Chroman Ester
Objective: Reduce the chromone double bond and ketone (if exhaustive reduction is desired, though usually C=C reduces first). Note: To get the specific CAS 137590-28-4 directly, asymmetric catalysis is needed. This protocol yields the racemate for subsequent resolution.
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Reagents: Chromone ester (from Protocol A), 10% Pd/C (10 wt%), Acetic Acid (solvent).
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Procedure:
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Dissolve chromone ester in glacial acetic acid in a Parr hydrogenation bottle.
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Add Pd/C catalyst carefully (pyrophoric risk).
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Hydrogenate at 40-60 psi H₂ at room temperature for 6-12 hours.
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Monitoring: Reaction is complete when UV absorbance of the conjugated chromone disappears.
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Workup: Filter through Celite to remove Pd/C. Concentrate filtrate under vacuum.
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Purification: Flash chromatography (Hexane/EtOAc).
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Protocol C: Quality Control (Self-Validating)
To confirm the identity of CAS 137590-28-4 (The (R)-enantiomer), you must validate the optical rotation.
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Chiral HPLC: Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10).
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Polarimetry: Dissolve 10 mg in 1 mL Ethanol. Measure
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Expectation: The (R)-isomer typically exhibits a specific rotation distinct from the (S)-isomer (Literature values for similar chromans are often positive (+) for R, but must be verified against specific batch CoA).
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Reactivity Profile & Transformations
The ethyl ester functionality at C2 and the aromatic ring offer two distinct reactivity vectors.
Figure 2: Key chemical transformations of the chroman-2-carboxylate scaffold.
References
- BenchChem.Hydrolysis of (S)-Ethyl chroman-2-carboxylate: Protocols and Applications.
- ChemicalBook.Chromane-2-carboxylic Acid (CAS 51939-71-0) Properties and Synthesis.
- BLD Pharm.(R)-Ethyl chroman-2-carboxylate (CAS 137590-28-4) Product Specifications.
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PubChem. Ethyl 4-oxo-4H-chromene-2-carboxylate (Chromone precursor) Compound Summary. National Library of Medicine. Retrieved from PubChem.[1]
- Journal of Medicinal Chemistry.Structure-activity relationships of chroman-2-carboxylic acids in antihypertensive research. (General Reference for Scaffold Utility).
